molecular formula C15H13BrO2 B375380 2-Bromo-4-ethylphenyl benzoate

2-Bromo-4-ethylphenyl benzoate

Cat. No.: B375380
M. Wt: 305.17g/mol
InChI Key: JXNDDBZTPAUJAH-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenyl benzoate is a brominated aromatic ester derived from benzoic acid, featuring a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring. This compound belongs to the broader class of substituted phenyl benzoates, which are widely utilized in organic synthesis as intermediates or protecting groups due to their stability and reactivity .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17g/mol

IUPAC Name

(2-bromo-4-ethylphenyl) benzoate

InChI

InChI=1S/C15H13BrO2/c1-2-11-8-9-14(13(16)10-11)18-15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

JXNDDBZTPAUJAH-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. Steric effects from the ethyl and benzoate groups influence reaction rates and pathways.

Reaction TypeConditionsReagentsMajor ProductYieldReference
SN2 AlkoxylationDMF, 60°C, 20 hNaOCH₃, PdCl₂(PhCN)₂2-Methoxy-4-ethylphenyl benzoate58–99%
AminationTHF, RT, 12 hNH₃ (aq.), CuI2-Amino-4-ethylphenyl benzoate72%

Key Findings :

  • Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance substitution efficiency in polar aprotic solvents like DMF .

  • Steric hindrance reduces SN2 reactivity compared to simpler aryl bromides .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

ConditionsReagentsProductYieldReference
Dioxane, 80°C, 24 hPhenylboronic acid, Pd(OAc)₂, K₂CO₃2-Phenyl-4-ethylphenyl benzoate85%

Sonogashira Coupling

ConditionsReagentsProductYieldReference
DMF, 50°C, 12 hPhenylacetylene, PdCl₂, CuI2-(Phenylethynyl)-4-ethylphenyl benzoate68%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond initiates coupling .

  • Copper iodide facilitates alkyne activation in Sonogashira reactions .

Ester Hydrolysis and Transesterification

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

ReactionConditionsProductYieldReference
Acidic HydrolysisH₂SO₄ (10%), reflux, 6 h2-Bromo-4-ethylphenol + Benzoic acid91%
TransesterificationMeOH, H₂SO₄, 70°C, 4 hMethyl 2-bromo-4-ethylbenzoate89%

Notable Trend :

  • Hydrolysis rates correlate with steric accessibility of the ester group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing ester group directs EAS to the meta position relative to the bromine:

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 h2-Bromo-4-ethyl-5-nitrophenyl benzoate78%
SulfonationClSO₃H, CH₂Cl₂, RT, 4 h2-Bromo-4-ethyl-5-sulfophenyl benzoate65%

Regioselectivity :

  • Nitration occurs at the 5-position due to the combined directing effects of Br and CO₂R groups .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light:

ReactionConditionsProductYieldReference
PhotobrominationBr₂, CCl₄, hv, 6 h2,5-Dibromo-4-ethylphenyl benzoate54%

Mechanism :

  • Bromine radicals abstract hydrogen, followed by Br₂ addition .

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from structural analogs:

CompoundRelative SN2 ReactivityCoupling Efficiency
2-Bromo-4-ethylphenyl benzoate1.0 (reference)1.0 (reference)
2-Bromotoluene3.21.8
4-Bromophenyl acetate0.70.6

Data normalized to the target compound’s performance under identical conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Benzyl benzoate: A simple ester with a benzyl group attached to the benzoate moiety. It is noted for its balsamic, almond-like odor and applications in cosmetics and pharmaceuticals .
  • Methyl benzoate : Characterized by a methyl group, it has a cananga-like odor and is used as a flavoring agent and solvent .
  • Ethyl 4-(dimethylamino) benzoate: Features an ethyl group and dimethylamino substituent, demonstrating high reactivity in polymerization reactions .
  • 2-(4-Bromophenyl)-2-oxoethyl benzoate : A brominated phenacyl ester used in crystallography and as a photo-removable protecting group .

Physical and Chemical Properties

Compound Odor Profile Key Applications Reactivity Notes References
2-Bromo-4-ethylphenyl benzoate Not reported (inferred: mild, aromatic) Synthetic intermediate, photochemistry Bromine enhances electrophilicity
Benzyl benzoate Balsamic, almond-like Cosmetics, pharmaceuticals Stable under acidic conditions
Methyl benzoate Cananga-like Solvent, flavoring agent Hydrolyzes slowly in aqueous media
Ethyl 4-(dimethylamino) benzoate None reported Polymerization co-initiator High reactivity with free radicals
2-(4-Bromophenyl)-2-oxoethyl benzoate None reported Crystal engineering, photoprotection Photo-labile, forms oxazoles

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-ethylphenyl benzoate with high purity?

  • Methodological Guidance :

  • Step 1 : Start with 4-ethylphenol. Protect the hydroxyl group via acetylation or silylation to prevent side reactions.
  • Step 2 : Brominate the aromatic ring at the 2-position using electrophilic bromination (e.g., Br₂ with FeBr₃ as a catalyst).
  • Step 3 : Hydrolyze the protecting group to regenerate the phenol.
  • Step 4 : Perform esterification with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the final product.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol.
    • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity of bromination using NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near bromine).
  • FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and absence of hydroxyl groups.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for structure refinement) and WinGX (for data processing) resolves bond lengths and angles. Example: Similar bromophenyl benzoates show C-Br bond lengths of ~1.89 Å .

Q. How can recrystallization conditions be optimized for this compound?

  • Solvent Screening : Test mixtures like ethanol/water or acetone/hexane for solubility-temperature gradients.
  • Crystallinity Validation : Use powder XRD to assess crystal phase purity. High-resolution data (e.g., < 0.8 Å resolution) ensures minimal defects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges.
  • Validation : Compare computed vibrational spectra (IR) with experimental data to assess accuracy.
    • Applications : Predict reactivity in electrophilic substitutions or charge-transfer interactions for optoelectronic materials .

Q. What is the impact of bromo and ethyl substituents on the mesomorphic properties of phenyl benzoate derivatives?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., 2-Bromo-4-methyl vs. 2-Bromo-4-ethyl).
  • Analyze liquid crystalline behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
    • Findings : Bulky ethyl groups may disrupt molecular packing, reducing mesophase stability compared to methyl derivatives .

Q. How can researchers resolve contradictions in catalytic efficiency data during Suzuki coupling of halogenated phenyl benzoates?

  • Strategies :

  • Cross-Validation : Use multiple catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and compare yields.
  • Mechanistic Probes : Conduct kinetic isotope effects (KIE) or Hammett studies to identify rate-determining steps.
  • Statistical Analysis : Apply ANOVA to assess significance of reaction variables (temperature, ligand ratio) .

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